![molecular formula C13H20BNO2 B3057975 N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 869090-08-4](/img/structure/B3057975.png)
N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Overview
Description
“N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a chemical compound with the molecular formula C12H17BO2 . It is also known as (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Physical And Chemical Properties Analysis
The compound has a density of 0.99±0.1 g/cm3, a melting point of 27-31°C, a boiling point of 130°C/20mmHg, and a refractive index of 1.49 . It also has a flash point of 225°F and a vapor pressure of 0.00586mmHg at 25°C .Scientific Research Applications
Synthesis and Structural Analysis
N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline and its derivatives are primarily used in the synthesis of complex organic compounds. Wu et al. (2021) synthesized similar compounds and characterized their structure using spectroscopy and X-ray diffraction. They also performed Density Functional Theory (DFT) calculations to compare spectroscopic data and molecular structures (Wu et al., 2021). Huang et al. (2021) also synthesized related boric acid ester intermediates and confirmed their structures using similar techniques, further investigating molecular electrostatic potential and frontier molecular orbitals through DFT (Huang et al., 2021).
Fluorescence Probes and Detection of Hydrogen Peroxide
Compounds containing the 1,3,2-dioxaborolan moiety have been used to create fluorescence probes. Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes for detecting hydrogen peroxide (H2O2). These probes displayed various fluorescence responses towards H2O2, indicating their potential use in biological and chemical sensing applications (Lampard et al., 2018). Fu et al. (2016) developed an organic thin-film fluorescence probe using similar compounds for detecting H2O2 vapor, highlighting their efficiency in sensing peroxide-based explosives (Fu et al., 2016).
Electrochemistry and Energy Storage
Boron-based compounds are also utilized in the field of electrochemistry. Kucuk and Abe (2020) examined boron-based anion acceptors as electrolyte additives in fluoride shuttle batteries, demonstrating their effect on fluoride ion conductivity and battery performance (Kucuk & Abe, 2020).
Organic Photovoltaic Applications
These compounds find application in organic photovoltaic devices. Liu et al. (2016) synthesized small-molecule hole transporting materials linked with the dioxaborolan moiety for use in perovskite solar cells, contributing to the development of stable and efficient solar energy harvesting systems (Liu et al., 2016).
Mechanism of Action
Target of Action
Similar compounds are known to be involved in borylation reactions .
Mode of Action
N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is used as a reagent in chemical reactions . For instance, it can participate in borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Biochemical Pathways
The compound is involved in the borylation of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . This process is part of the broader Suzuki-Miyaura cross-coupling reactions, which are widely used in organic chemistry .
Result of Action
The result of the compound’s action is the formation of new chemical structures through borylation reactions . For example, it can lead to the formation of pinacol benzyl boronate when reacting with alkylbenzenes .
properties
IUPAC Name |
N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO2/c1-12(2)13(3,4)17-14(16-12)10-7-6-8-11(9-10)15-5/h6-9,15H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVFLSHLDVUCAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728531 | |
Record name | N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
869090-08-4 | |
Record name | N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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